3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, and a methoxy group at the 6th position
Preparation Methods
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the triazolopyridazine core, followed by the introduction of the methoxy group and the pyridin-3-yl-propanamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or alkyl groups are introduced into the molecule. Common reagents for these reactions include halogenating agents and alkylating agents.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)propanamide can be compared with other similar compounds, such as:
6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol: This compound has a similar triazolopyridazine core but differs in the substituents attached to the ring system.
6,7,8-triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-one:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14N6O2 |
---|---|
Molecular Weight |
298.30 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C14H14N6O2/c1-22-14-7-5-12-18-17-11(20(12)19-14)4-6-13(21)16-10-3-2-8-15-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,16,21) |
InChI Key |
YEYYGSSGOUQQIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CN=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.